molecular formula C10H13NO3 B3253815 (3R,4R)-4-[(2-methylpyridin-3-yl)oxy]oxolan-3-ol CAS No. 2278362-57-3

(3R,4R)-4-[(2-methylpyridin-3-yl)oxy]oxolan-3-ol

Cat. No.: B3253815
CAS No.: 2278362-57-3
M. Wt: 195.21
InChI Key: ATCBGTGHFASZFQ-PSASIEDQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4R)-4-[(2-methylpyridin-3-yl)oxy]oxolan-3-ol is a chiral compound featuring a tetrahydrofuran ring substituted with a 2-methylpyridin-3-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-[(2-methylpyridin-3-yl)oxy]oxolan-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyridine and a suitable oxirane derivative.

    Formation of the Tetrahydrofuran Ring: The oxirane derivative undergoes ring-opening reactions to form the tetrahydrofuran ring.

    Substitution Reaction: The 2-methylpyridine is then introduced through a substitution reaction, often facilitated by a base such as sodium hydride or potassium carbonate.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis to enhance efficiency and yield. This approach allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-[(2-methylpyridin-3-yl)oxy]oxolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohol or amine derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and bases are employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted tetrahydrofuran derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

(3R,4R)-4-[(2-methylpyridin-3-yl)oxy]oxolan-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,4R)-4-[(2-methylpyridin-3-yl)oxy]oxolan-3-ol involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the tetrahydrofuran ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4R)-4-[(2-methylpyridin-3-yl)oxy]oxolan-3-ol is unique due to its specific stereochemistry and the presence of both a tetrahydrofuran ring and a pyridine ring. This combination of structural features allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

(3R,4R)-4-(2-methylpyridin-3-yl)oxyoxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-7-9(3-2-4-11-7)14-10-6-13-5-8(10)12/h2-4,8,10,12H,5-6H2,1H3/t8-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCBGTGHFASZFQ-PSASIEDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)OC2COCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=N1)O[C@@H]2COC[C@H]2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,4R)-4-[(2-methylpyridin-3-yl)oxy]oxolan-3-ol
Reactant of Route 2
Reactant of Route 2
(3R,4R)-4-[(2-methylpyridin-3-yl)oxy]oxolan-3-ol
Reactant of Route 3
Reactant of Route 3
(3R,4R)-4-[(2-methylpyridin-3-yl)oxy]oxolan-3-ol
Reactant of Route 4
(3R,4R)-4-[(2-methylpyridin-3-yl)oxy]oxolan-3-ol
Reactant of Route 5
(3R,4R)-4-[(2-methylpyridin-3-yl)oxy]oxolan-3-ol
Reactant of Route 6
(3R,4R)-4-[(2-methylpyridin-3-yl)oxy]oxolan-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.